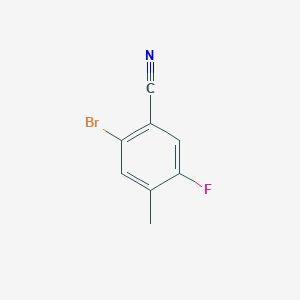

2-Bromo-5-fluoro-4-methylbenzonitrile

Description

2-Bromo-5-fluoro-4-methylbenzonitrile (CAS: 916792-11-5) is a halogenated aromatic nitrile with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol. It is a solid compound primarily used in laboratory settings as a synthetic intermediate, particularly in pharmaceutical and agrochemical research . The compound features a benzonitrile backbone substituted with bromine at the 2-position, fluorine at the 5-position, and a methyl group at the 4-position.

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYIUSPLUNPDMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652921 | |

| Record name | 2-Bromo-5-fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-11-5 | |

| Record name | 2-Bromo-5-fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Bromo-5-fluoro-4-methylbenzonitrile, a halogenated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, mechanisms of action, synthetic routes, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅BrFN, with a molecular weight of 214.03 g/mol. The presence of bromine and fluorine atoms enhances its electrophilicity, making it a suitable candidate for electrophilic aromatic substitution reactions. These properties facilitate its use as an intermediate in the synthesis of various pharmaceutical compounds.

Biological Activity

Significant Biological Roles:

- Pharmaceutical Intermediate: this compound is primarily recognized for its role as an intermediate in the synthesis of medicinal compounds. It is particularly noted for potential applications in drug development targeting various diseases.

- Enzyme Interaction: Preliminary studies indicate that this compound may inhibit certain cytochrome P450 enzymes, suggesting possible drug-drug interactions when used therapeutically. This inhibition could impact the metabolism of co-administered drugs, necessitating further investigation into its pharmacokinetic profile.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| 5-Bromo-2-fluoro-4-methylbenzonitrile | C₈H₅BrFN | 214.03 g/mol | Similar halogenation pattern; different substituent position |

| 4-Bromo-5-fluoro-2-methylbenzonitrile | C₈H₅BrFN | 214.03 g/mol | Different substitution pattern but similar reactivity |

| 5-Bromo-2,3-difluorobenzonitrile | C₈H₄BrF₂N | 230.03 g/mol | Contains two fluorine atoms; potential for different reactivity |

| 4-Bromo-2-fluoro-6-methylbenzonitrile | C₈H₅BrFN | 214.03 g/mol | Variation in methyl group position affects properties |

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of halogen and nitrile groups enhances binding affinity and specificity towards these targets, potentially influencing various biological pathways.

Comparison with Similar Compounds

Key Findings :

- Positional isomerism significantly alters reactivity. For example, 4-Bromo-2-fluoro-5-methylbenzonitrile (similarity score 0.94) may exhibit enhanced electrophilicity at the bromine site due to proximity to the nitrile group, favoring nucleophilic substitution .

Functional Group Variants

Carboxylic Acid Derivatives

Replacing the nitrile group with a carboxylic acid yields derivatives like 2-Bromo-5-fluoro-4-methylbenzoic acid (CAS: 394-28-5). This substitution increases solubility in polar solvents and enables salt formation, broadening its utility in medicinal chemistry (e.g., as a ligand or prodrug component) .

Hydroxyl and Nitro Derivatives

- 5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5): The hydroxyl group at the 2-position introduces hydrogen-bonding capability, enabling crystal engineering (e.g., infinite 1D chains via O–H···N interactions) and applications in metal-organic frameworks .

- 2-Bromo-4-methyl-5-nitrobenzonitrile (CAS: 1202858-65-8): The nitro group at the 5-position enhances electrophilicity, making it a superior substrate for aromatic nucleophilic substitution reactions compared to the parent compound .

Halogen and Substituent Variants

Multi-Halogenated Analogues

Alkyl Chain Modifications

Preparation Methods

Preparation via Bromination of Fluoromethylbenzonitrile Derivatives

- Starting from 5-fluoro-2-methylbenzonitrile, bromination at the 2-position can be achieved using brominating agents under controlled conditions.

- This method relies on the directing effects of the fluorine and methyl groups on the aromatic ring to achieve regioselective bromination.

- Vulcan Chemicals notes that 2-bromo-5-fluorobenzonitrile can be synthesized via bromination of fluorobenzonitriles, indicating that 2-bromo-5-fluoro-4-methylbenzonitrile could be prepared similarly by bromination of 5-fluoro-2-methylbenzonitrile derivatives.

Synthesis of 5-Fluoro-2-methylbenzonitrile as a Precursor

- 5-Fluoro-2-methylbenzonitrile, a key intermediate, can be synthesized from corresponding aldoximes using trifluoromethylsulfonic anhydride in dichloromethane under inert atmosphere.

- The reaction proceeds via dehydration of aldoximes to nitriles with yields ranging from 61% to 88%, typically around 82% under optimized conditions.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Starting material | Aldoximes (1 mmol) |

| Reagents | Imidazole (3 mmol), triflic anhydride (0.4-1.0 mmol) |

| Solvent | Anhydrous dichloromethane (10-15 mL) |

| Temperature | Room temperature (~20°C) |

| Reaction time | 6 hours |

| Yield | 61-88% (typically 82%) |

Reference: This method is adapted from the procedure reported by Kalkhambkar et al., Tetrahedron Letters, 2011.

Multi-step Synthesis via Diazotization and Bromination

- A related synthetic route involves the preparation of 2-bromo-5-fluoroaniline derivatives through nitration, diazotization, and subsequent bromination steps.

- This method can be adapted for benzonitrile derivatives by modifying the nitration and substitution steps accordingly.

| Step | Reaction Description | Conditions and Notes |

|---|---|---|

| 1 | Acetylation of 4-fluoroaniline to form 4-fluoroacetanilide | Reaction with acylating reagent in solvent at controlled temperature |

| 2 | Nitration of 4-fluoroacetanilide to 2-nitro-4-fluoroacetanilide | Concentrated sulfuric acid and fuming nitric acid, temperature 0-10°C, yield ~95.9% |

| 3 | Diazotization and bromination of 2-nitro-4-fluoroacetanilide to 2-bromo-5-fluoronitrobenzene | Sodium nitrite in acidic conditions, hydrobromic acid, cuprous bromide, temperature 40-55°C, yield ~96.2%-99.4% |

| 4 | Reduction of 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline | Using reducing agents such as catalytic hydrogenation |

- The nitrile group can be introduced either before or after the halogenation steps depending on stability and regioselectivity.

- This route provides high yields and purity and is scalable, as demonstrated in patent CN112110824A.

Alternative Synthesis via Nitration and Bromination of Fluorobenzotrifluoride Analogs

Though focused on trifluoromethyl-substituted analogs, this method demonstrates a robust approach to halogenated fluorobenzene derivatives:

- Nitration of m-fluorobenzotrifluoride under nitric acid/sulfuric acid system.

- Catalytic hydrogenation to the corresponding amine.

- Diazotization and bromination using cuprous bromide and hydrobromic acid.

This three-step method yields high purity (>98%) and good overall yields (~76%), with mild reaction conditions and recyclable catalysts. This approach can be conceptually extended to methylbenzonitrile derivatives with appropriate modifications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of fluoromethylbenzonitrile | 5-Fluoro-2-methylbenzonitrile | Brominating agents, controlled temperature | Not specified | Common approach, regioselective bromination |

| Aldoxime dehydration to nitrile | Aldoximes | Triflic anhydride, imidazole, DCM, rt | 61-88 | Precursor synthesis for fluoromethylbenzonitrile |

| Multi-step diazotization route | 4-Fluoroaniline derivatives | Acylation, nitration, diazotization, bromination | 95-99 | High yield, used for related halogenated anilines |

| Nitration/hydrogenation/bromination (analog) | m-Fluorobenzotrifluoride | Nitric/sulfuric acid, Raney Ni, CuBr, HBr | 76 | High purity, mild conditions, scalable |

Research Findings and Challenges

- Direct literature on this compound preparation is limited, but methods for close analogs provide a reliable framework.

- The presence of both electron-withdrawing (fluorine, nitrile) and electron-donating (methyl) groups requires careful control of reaction conditions to achieve regioselectivity.

- Bromination reactions are typically regioselective due to directing effects but may require protection strategies to avoid polysubstitution.

- The diazotization-bromination route offers excellent control and high yields but involves multiple steps.

- Future research could focus on optimizing one-pot or catalytic methods to streamline synthesis.

Q & A

What are the optimal synthetic routes for 2-Bromo-5-fluoro-4-methylbenzonitrile, and how can reaction yields be maximized under varying conditions?

Basic Research Focus : A common approach involves halogenation or cyanation of substituted benzene precursors. For example, nitrile introduction via Rosenmund-von Braun reaction on brominated intermediates or nucleophilic aromatic substitution (SNAr) using fluoro precursors. Key parameters include temperature control (e.g., 80–120°C for SNAr) and catalysts like CuCN .

Advanced Consideration : Optimize regioselectivity using directing groups (e.g., methyl groups) to position halogens. Kinetic studies using HPLC or GC-MS can track intermediates, while DFT calculations predict activation barriers for competing pathways .

How can crystallographic data resolve ambiguities in the structural confirmation of this compound?

Basic Research Focus : Single-crystal X-ray diffraction (SCXRD) is the gold standard. ORTEP-3 software can model thermal ellipsoids and bond angles, confirming substituent positions .

Advanced Consideration : Compare experimental data with computational models (e.g., Gaussian or ORCA) to assess steric effects of the methyl group on planarity. Anomalies in torsion angles may indicate π-π stacking or halogen bonding .

What analytical techniques are most effective for assessing purity and stability of this compound under long-term storage?

Basic Research Focus : Use HPLC with UV detection (λ = 254 nm) for purity analysis. Stability studies at 4°C vs. room temperature (monitored via NMR or FTIR) reveal decomposition pathways (e.g., hydrolysis of nitrile to amide) .

Advanced Consideration : Accelerated stability testing (40°C/75% RH) coupled with mass spectrometry identifies degradation products. Kinetic modeling (Arrhenius plots) predicts shelf life .

How do substituent effects (Br, F, CH₃) influence the compound’s reactivity in cross-coupling reactions?

Basic Research Focus : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect activates the ring, while the methyl group may sterically hinder Pd catalyst coordination .

Advanced Consideration : Competitive experiments using analogues (e.g., 2-Bromo-6-fluorobenzonitrile ) quantify substituent effects. Hammett plots correlate σ values with reaction rates to design targeted derivatives .

What safety protocols are critical when handling this compound in large-scale reactions?

Basic Research Focus : Use fume hoods, nitrile gloves, and explosion-proof refrigerators (storage at 0–6°C ). Monitor HCN release during nitrile decomposition with gas sensors.

Advanced Consideration : Computational hazard assessment (e.g., using EPI Suite) predicts environmental persistence. Waste streams require neutralization with alkaline KMnO₄ to oxidize cyanides .

How can computational tools aid in predicting NMR shifts and reaction mechanisms for this compound?

Basic Research Focus : DFT calculations (B3LYP/6-311+G(d,p)) predict ¹³C and ¹⁹F NMR chemical shifts. Compare with experimental data to validate structures .

Advanced Consideration : MD simulations model solvation effects on reactivity. Transition state analysis (IRC) in SNAr reactions identifies rate-limiting steps .

What contradictions exist in reported synthetic yields, and how can they be reconciled?

Basic Research Focus : Discrepancies in yields (e.g., 60% vs. 85%) may arise from purification methods (column chromatography vs. recrystallization) or solvent purity .

Advanced Consideration : Design a Design of Experiments (DoE) matrix to isolate variables (e.g., solvent polarity, catalyst loading). Pareto charts identify dominant factors .

How does halogen exchange (Br → I) alter the compound’s bioactivity or material properties?

Basic Research Focus : Substitute Br with I via Ullmann coupling to study electronic effects on UV-Vis absorption. Iodinated analogues show redshifted λmax due to heavier atom effect .

Advanced Consideration : Compare cytotoxicity profiles (e.g., MTT assays) to assess halogen-dependent bioactivity. Molecular docking studies quantify binding affinity changes .

What role does the methyl group play in modulating solubility and crystallization behavior?

Basic Research Focus : Methyl groups enhance hydrophobicity, reducing aqueous solubility. Crystallization screens (e.g., solvent vapor diffusion) identify conditions favoring monoclinic vs. orthorhombic forms .

Advanced Consideration : Hirshfeld surface analysis quantifies intermolecular interactions (C-H⋯F vs. C-Br⋯π). Thermal gravimetry (TGA) correlates crystal packing with melting points .

How can kinetic isotope effects (KIEs) elucidate the mechanism of nitrile group transformations?

Advanced Research Focus : Deuterium labeling at the methyl position (CD₃) or ¹⁵N in the nitrile group tracks isotopic scrambling during hydrolysis. KIE >1 indicates rate-limiting proton transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.